molecular formula C20H21N3O4 B2408434 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 941996-25-4

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No. B2408434
CAS RN: 941996-25-4
M. Wt: 367.405
InChI Key: BSKDFKHNQBFWKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the acetamide group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. For example, the dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization The synthesis and characterization of 1,3,4-oxadiazole derivatives have been a significant area of interest. For instance, Al-Wahaibi et al. (2021) detailed the synthesis of 1,3,4-oxadiazole N-Mannich bases, emphasizing their antimicrobial and anti-proliferative activities. This study is indicative of the methodological advancements in synthesizing oxadiazole derivatives with potential biological applications (Al-Wahaibi et al., 2021).

Biological Screening The biological screening of 1,3,4-oxadiazole derivatives reveals their diverse pharmacological potentials. Rehman et al. (2013) investigated the series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showcasing their activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Such studies highlight the therapeutic potential of oxadiazole derivatives in treating diseases related to these enzymes (Rehman et al., 2013).

Antimicrobial and Anti-proliferative Activities Oxadiazole derivatives exhibit promising antimicrobial and anti-proliferative properties. The research by Al-Wahaibi et al. (2021) illustrates the broad-spectrum antibacterial activities of piperazinomethyl derivatives and their potent activity against Gram-positive bacteria. Additionally, these compounds demonstrated significant anti-proliferative activity against various cancer cell lines, underscoring the potential of oxadiazole derivatives in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could potentially interact with biological targets through a variety of mechanisms, such as by inhibiting an enzyme or binding to a receptor .

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)9-12)11-18(24)21-20-23-22-19(27-20)15-7-8-16(25-3)17(10-15)26-4/h5-10H,11H2,1-4H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKDFKHNQBFWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

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